3-methyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one; pyridine
Beschreibung
Eigenschaften
Molekularformel |
C10H9N5OS2 |
|---|---|
Molekulargewicht |
279.3 g/mol |
IUPAC-Name |
3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one;pyridine |
InChI |
InChI=1S/C5H4N4OS2.C5H5N/c1-2-3(10)9-4(7-6-2)12-5(11)8-9;1-2-4-6-5-3-1/h1H3,(H,8,11);1-5H |
InChI-Schlüssel |
BISYDUZOXABCQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C2N(C1=O)NC(=S)S2.C1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclocondensation of Heterocyclic Amines with Sodium Enolates
A primary route involves the reaction of sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with heterocyclic amines. For instance, treatment with 3-amino-5-phenylpyrazole in refluxing piperidinium acetate yields thiadiazolo-triazinone derivatives via nucleophilic attack and subsequent cyclodehydration. This method emphasizes the role of enolate intermediates in forming the triazinone ring, with yields dependent on the electronic nature of the amine.
Reaction Conditions
Oxidative N–N Coupling in Aprotic Solvents
Catalyst-free oxidative coupling strategies, adapted from pyridine synthesis, offer an alternative pathway. Reacting pyridin-2-ylmethanamine with tert-butyl nitrite in dioxane under nitrogen affords N–N coupled products. While this method originally targeted pyridine derivatives, modifying the substrate to include thiol precursors could enable thiadiazole formation.
Optimization Insights
Thiolation via Thiourea and Hydrazonoyl Chlorides
Introducing the sulfanyl group requires thiolation agents. Treatment of 2-bromo-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone with thiourea in N,N-dimethylformamide (DMF) generates thiazole intermediates, which undergo oxidative cyclization to form the thiadiazole ring. Subsequent reaction with hydrazonoyl chlorides installs the triazinone moiety.
Key Steps
-
Thiolation: Thiourea reacts with α-bromo ketones to form thioamides.
-
Cyclization: Base-mediated intramolecular dehydration closes the thiadiazole ring.
-
Triazinone Formation: Diazonium salt coupling introduces the triazinone system.
Reaction Optimization and Mechanistic Analysis
Solvent and Catalyst Effects
The choice of solvent profoundly impacts yield. Polar aprotic solvents like DMF facilitate enolate formation, while dioxane enhances oxidative coupling efficiency. Piperidinium acetate acts as both base and catalyst, accelerating cyclization by deprotonating intermediates.
Temperature and Time Dependence
-
Cyclocondensation: Reflux conditions (4–6 hours) ensure complete ring closure.
-
Oxidative Coupling: Room-temperature reactions (12–24 hours) prevent decomposition of nitroso intermediates.
Analytical Characterization
Spectroscopic Validation
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-Methyl-7-Sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-on durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Sulfanylgruppe kann zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Die Nitrogruppen, falls vorhanden, können zu Aminen reduziert werden.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Sulfanylgruppe.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Nucleophile wie Alkylhalogenide für Substitutionsreaktionen .
Hauptsächlich gebildete Produkte
Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation der Sulfanylgruppe zu Sulfoxiden oder Sulfonen führen, während nucleophile Substitution verschiedene funktionelle Gruppen am Schwefelatom einführen kann .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 3-Methyl-7-Sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen und Rezeptoren. Die Fähigkeit der Verbindung, Wasserstoffbrückenbindungen zu bilden und mit verschiedenen funktionellen Gruppen zu interagieren, ermöglicht es ihr, biologische Pfade zu modulieren, was zu den beobachteten pharmakologischen Wirkungen führt.
Wirkmechanismus
The mechanism of action of 3-methyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ability to form hydrogen bonds and interact with various functional groups allows it to modulate biological pathways, leading to its observed pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of thiadiazolo-triazinone derivatives are highly dependent on substituents at the 3-position (R₁) and 7-position (R₂). Below is a comparative analysis:
Key Trends
- Anti-TB Activity : The tert-butyl derivatives (e.g., 5a-k) show superior activity compared to the methyl-substituted parent compound, likely due to increased hydrophobic interactions with mycobacterial targets .
- Antibacterial Specificity : Electron-withdrawing groups (e.g., 2,4-dichlorophenyl in ) enhance activity against Gram-positive bacteria, while sulfanyl groups improve broad-spectrum efficacy.
- Solubility: Methyl and pyridinyl substituents reduce crystallinity, enhancing solubility in DMSO and ethanol .
Pyridine-Containing Derivatives
In contrast, the thiadiazolo-triazinone core lacks pyridine’s aromatic nitrogen but compensates with sulfur-driven redox activity .
Biologische Aktivität
3-Methyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one (CAS No. 869074-70-4) is a heterocyclic compound notable for its diverse biological activities. This compound belongs to a class of thiadiazole derivatives that have been extensively studied for their potential applications in medicinal chemistry, particularly as anticancer and antimicrobial agents.
Chemical Structure and Properties
The molecular formula of 3-methyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is . The structure features a thiadiazole ring fused with a triazine moiety, which contributes to its biological activity. The presence of the sulfanyl group enhances its reactivity and potential interaction with biological targets.
Synthesis
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Conditions such as temperature and solvent choice are critical for optimizing yield and purity. Characterization techniques like X-ray crystallography are employed to confirm the structure.
Anticancer Activity
Research indicates that compounds in the thiadiazole class exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives similar to 3-methyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one can inhibit cell proliferation effectively:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | |
| HeLa (Cervical Cancer) | 3.5 | |
| A549 (Lung Cancer) | 6.0 |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study reported the minimum inhibitory concentrations (MIC) against common pathogens:
| Microorganism | MIC (µM) | Activity |
|---|---|---|
| Escherichia coli | 0.21 | Inhibitory against Gram-negative bacteria |
| Staphylococcus aureus | 0.15 | Inhibitory against Gram-positive bacteria |
| Candida albicans | 0.30 | Antifungal activity |
The mechanism by which 3-methyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one exerts its biological effects is thought to involve interactions with key enzymes and receptors in cells. For example:
- Enzyme Inhibition : The compound may inhibit enzymes such as DNA gyrase and MurD through binding interactions that disrupt bacterial DNA replication.
- Cytotoxicity : It induces apoptosis in cancer cells by activating pathways associated with cell death.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Cancer Treatment : In vivo studies using mouse models showed that treatment with this compound reduced tumor size significantly compared to control groups.
- Antibacterial Efficacy : Clinical isolates of Pseudomonas aeruginosa displayed susceptibility to this compound in laboratory settings, suggesting potential for treating resistant infections.
Q & A
Basic: What are the key synthetic strategies for preparing derivatives of 3-methyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one fused with pyridine?
Methodological Answer:
The synthesis typically involves cyclization reactions of pre-functionalized triazole-thiol intermediates. For example:
- Step 1: React 4-amino-3-mercapto-1,2,4-triazole derivatives with aldehydes (e.g., phenylpropiolaldehyde) to form intermediates like 5-methyl-4-[(3-phenylprop-2-yn-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol .
- Step 2: Perform intramolecular cyclization in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., 40% aqueous KOH) at 100°C to form the fused thiadiazolo-triazinone core .
- Step 3: Introduce pyridine via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using palladium catalysts .
Advanced: How can researchers mitigate competing reaction pathways during the cyclization step to avoid byproducts like thiadiazepines?
Methodological Answer:
Byproduct formation (e.g., thiadiazepines) arises from alternative cyclization pathways. Strategies include:
- Controlled hydrogenation: Use NaBH4 to selectively reduce intermediates (e.g., 5-methyl-4-(3-phenylprop-2-yn-1-yl)amino-triazole-3-thiol) before cyclization, preventing undesired ring expansion .
- Solvent optimization: Polar solvents like DMF stabilize transition states favoring thiadiazolo-triazinone formation over thiadiazepines .
- Catalytic additives: Trace amounts of p-toluenesulfonic acid (p-TsOH) can accelerate the desired pathway by protonating intermediates .
Basic: What analytical techniques are critical for confirming the structure of this fused heterocyclic system?
Methodological Answer:
- X-ray crystallography: Resolves bond lengths and angles in the fused thiadiazolo-triazinone-pyridine system (e.g., Acta Crystallographica Section E protocols) .
- NMR spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR can distinguish sulfur-containing moieties (e.g., sulfanyl groups at δ 3.5–4.5 ppm) and pyridine protons (δ 7.5–8.5 ppm) .
- Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns, particularly for sulfur-rich heterocycles .
Advanced: How can computational modeling predict biological activity in derivatives of this compound?
Methodological Answer:
- Docking studies: Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases or antimicrobial enzymes). For example, the pyridine ring’s nitrogen can form hydrogen bonds with active-site residues .
- QSAR models: Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with activity. Fluorine substitution at the benzyl position enhances binding affinity in analogs .
- DFT calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic reactions .
Basic: What are the primary challenges in optimizing reaction yields for one-pot syntheses of this compound?
Methodological Answer:
- Competing side reactions: Monitor reaction progress via TLC to adjust stoichiometry (e.g., excess aldehyde drives intermediate formation) .
- Temperature control: Maintain reflux conditions (100–120°C) to ensure complete cyclization without decomposition .
- Workup protocols: Use column chromatography with ethyl acetate/hexane (3:7) to isolate pure products from unreacted thiols or triazoles .
Advanced: How do structural modifications (e.g., sulfanyl group replacement) impact the compound’s pharmacokinetic properties?
Methodological Answer:
- Sulfanyl → Sulfonyl substitution: Increases polarity and solubility (logP reduction by ~0.5 units) but may reduce membrane permeability .
- Pyridine fluorination: Enhances metabolic stability by blocking CYP450-mediated oxidation (e.g., 4-fluorophenyl analogs show 20% higher plasma half-life in murine models) .
- Triazole N-alkylation: Reduces hepatotoxicity by minimizing reactive metabolite formation (e.g., ethyl groups lower ALT/AST levels in toxicity assays) .
Basic: What are the common spectral artifacts or misinterpretation risks in characterizing this compound?
Methodological Answer:
- Overlapping NMR signals: Pyridine protons (δ 8.1–8.3 ppm) may overlap with aromatic triazole protons. Use 2D NMR (HSQC, HMBC) to resolve assignments .
- Mass spectrometry adducts: Sodium or potassium adducts ([M+Na]<sup>+</sup>) are common; run in negative ion mode to confirm molecular ion peaks .
- XRD thermal motion artifacts: High thermal parameters (B > 5 Ų) in crystal structures may indicate disorder; refine using SHELXL .
Advanced: How can researchers resolve contradictions in reported biological activity data across structural analogs?
Methodological Answer:
- Standardize assays: Use identical cell lines (e.g., MCF-7 for anticancer studies) and control compounds (e.g., doxorubicin) to normalize IC50 values .
- SAR analysis: Compare substituent effects systematically. For example, 3-methoxy groups on phenyl rings increase antimicrobial activity by 3-fold vs. chloro substituents .
- Meta-analysis: Pool data from ≥3 independent studies (e.g., antitumor activity in triazolothiadiazine derivatives) to identify statistically significant trends .
Basic: What safety protocols are essential when handling intermediates like 4-amino-3-mercapto-1,2,4-triazoles?
Methodological Answer:
- Ventilation: Use fume hoods due to thiol volatility (e.g., 4-amino-3-mercapto-triazole has a vapor pressure of 0.1 mmHg at 25°C) .
- PPE: Nitrile gloves and goggles to prevent skin/eye irritation (pH 2–3 in aqueous solutions) .
- Waste disposal: Neutralize acidic byproducts with sodium bicarbonate before aqueous waste disposal .
Advanced: What strategies improve regioselectivity in synthesizing unsymmetrical fused heterocycles (e.g., thiadiazolo-triazinone vs. triazolopyrimidine)?
Methodological Answer:
- Directing groups: Install ortho-nitro substituents on pyridine to bias cyclization toward the thiadiazolo-triazinone core .
- Metal-free conditions: Avoid palladium-catalyzed pathways that favor triazolopyrimidine formation; use iodine-mediated cyclization instead .
- Kinetic control: Short reaction times (≤2 hours) and low temperatures (0–5°C) favor the thermodynamically less stable thiadiazolo-triazinone product .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
